2(1H)-Pyridinone,5-ethyl-6-methyl-(9CI)
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Overview
Description
2(1H)-Pyridinone,5-ethyl-6-methyl-(9CI) is an organic compound belonging to the pyridinone family. Pyridinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of 2(1H)-Pyridinone,5-ethyl-6-methyl-(9CI) includes a pyridinone ring substituted with ethyl and methyl groups at the 5th and 6th positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyridinone,5-ethyl-6-methyl-(9CI) can be achieved through several methods. One common approach involves the condensation of ethyl acetoacetate with methylamine, followed by cyclization and oxidation steps. The reaction typically requires a solvent such as ethanol and a catalyst like sodium ethoxide. The mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of 2(1H)-Pyridinone,5-ethyl-6-methyl-(9CI) may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated control systems can optimize reaction conditions, such as temperature and pressure, to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2(1H)-Pyridinone,5-ethyl-6-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyridine derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the pyridinone ring to a dihydropyridine structure.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyridinone ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Dihydropyridine compounds.
Substitution: Halogenated pyridinones.
Scientific Research Applications
2(1H)-Pyridinone,5-ethyl-6-methyl-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone,5-ethyl-6-methyl-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. In receptor modulation, it can act as an agonist or antagonist, altering cellular signaling pathways.
Comparison with Similar Compounds
- 2(1H)-Pyridinone, 5-methyl-6-ethyl-
- 2(1H)-Pyridinone, 4-ethyl-5-methyl-
- 2(1H)-Pyridinone, 3-ethyl-6-methyl-
Uniqueness: 2(1H)-Pyridinone,5-ethyl-6-methyl-(9CI) is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the ethyl and methyl groups can affect the compound’s ability to interact with molecular targets, making it distinct from other pyridinone derivatives.
Properties
IUPAC Name |
5-ethyl-6-methyl-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-3-7-4-5-8(10)9-6(7)2/h4-5H,3H2,1-2H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBZSIROAQSPLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=O)C=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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